molecular formula C8H13BO2 B1284200 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 347389-74-6

2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1284200
M. Wt: 152 g/mol
InChI Key: ZEOXJIIUMORBNN-UHFFFAOYSA-N
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Description

2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound with the molecular formula C8H13BO2 . It is used as a reagent in various chemical reactions .


Molecular Structure Analysis

The molecular structure of 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is represented by the SMILES string CC1(C)OB(OC1(C)C)C#C . The InChI code for the compound is 1S/C8H13BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h1H,2-5H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not detailed in the available resources, similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are known to undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .


Physical And Chemical Properties Analysis

2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a solid at room temperature . It has a molecular weight of 152.00 g/mol .

Scientific Research Applications

Specific Scientific Field

This compound is used in the field of Organic Chemistry .

Application Summary

It is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .

Method of Application

The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses .

Results or Outcomes

The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .

N-(2-Fluoro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)Phenyl)-3-Methyl-Butanamide

Specific Scientific Field

This compound is used in the field of Medicinal Chemistry .

Application Summary

It is an important boric acid derivative. The compound is obtained by a two-step substitution reaction .

Method of Application

The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS. The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses .

Results or Outcomes

The molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .

4-Ethynylphenylboronic acid pinacol ester

Specific Scientific Field

This compound is used in the field of Material Science .

Application Summary

4-Ethynylphenylboronic acid pinacol ester can be used for the functionalization of platinum nanoparticles to leverage their photoluminescence properties . It can also be used as an intermediate in the synthesis of covalent heterodyads of chlorophyll derivatives applicable as supramolecular light-harvesting systems .

Method of Application

The compound is synthesized and then used in the functionalization of platinum nanoparticles or in the synthesis of covalent heterodyads of chlorophyll derivatives .

Results or Outcomes

The functionalized platinum nanoparticles exhibit enhanced photoluminescence properties . The synthesized covalent heterodyads of chlorophyll derivatives can be used in supramolecular light-harvesting systems .

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Specific Scientific Field

This compound is used in the field of Polymer Chemistry .

Application Summary

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .

Method of Application

The compound is synthesized and then used in the borylation of arenes, preparation of fluorenylborolane, or in the synthesis of intermediates for generating conjugated copolymers .

Results or Outcomes

The borylated arenes, prepared fluorenylborolane, and synthesized intermediates for generating conjugated copolymers can be used in various applications in polymer chemistry .

4-Ethynylphenylboronic acid pinacol ester

Specific Scientific Field

This compound is used in the field of Material Science .

Application Summary

4-Ethynylphenylboronic acid pinacol ester can be used for the functionalization of platinum nanoparticles to leverage their photoluminescence properties . It can also be used as an intermediate in the synthesis of covalent heterodyads of chlorophyll derivatives applicable as supramolecular light-harvesting systems .

Method of Application

The compound is synthesized and then used in the functionalization of platinum nanoparticles or in the synthesis of covalent heterodyads of chlorophyll derivatives .

Results or Outcomes

The functionalized platinum nanoparticles exhibit enhanced photoluminescence properties . The synthesized covalent heterodyads of chlorophyll derivatives can be used in supramolecular light-harvesting systems .

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Specific Scientific Field

This compound is used in the field of Polymer Chemistry .

Application Summary

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes and to prepare fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .

Method of Application

The compound is synthesized and then used in the borylation of arenes, preparation of fluorenylborolane, or in the synthesis of intermediates for generating conjugated copolymers .

Results or Outcomes

The borylated arenes, prepared fluorenylborolane, and synthesized intermediates for generating conjugated copolymers can be used in various applications in polymer chemistry .

properties

IUPAC Name

2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h1H,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOXJIIUMORBNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60579181
Record name 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

347389-74-6
Record name 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60579181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
T Wada, Y Sumida, A Kondoh, H Yorimitsu… - Bulletin of the Chemical …, 2009 - journal.csj.jp
Radical addition of bromotrichloromethane to 2-ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane takes place in the presence of a radical initiator in refluxing benzene. Perfluoroalkyl …
Number of citations: 4 www.journal.csj.jp
JE Moore, MW Davies, KM Goodenough, RAJ Wybrow… - Tetrahedron, 2005 - Elsevier
The [3+2] cycloaddition reaction of nitrile oxides and alkynylboronates provides direct access to a wide variety of isoxazole boronic esters. Specifically, this technique has been …
Number of citations: 88 www.sciencedirect.com
WRR Harker, PM Delaney, M Simms, MJ Tozer… - Tetrahedron, 2013 - Elsevier
The multigram synthesis of N-protected 2-pyridone boronic acid derivatives via a [4+2] cycloaddition of alkynylboronates with 2-pyrazinones is presented. The reactions are highly …
Number of citations: 12 www.sciencedirect.com
MW Davies, CN Johnson… - The Journal of Organic …, 2001 - ACS Publications
This paper describes the synthesis and reactivity of a novel class of quinone boronic esters. These compounds are prepared utilizing a highly regioselective Dötz annulation of Fischer …
Number of citations: 114 pubs.acs.org
H Kinoshita, H Takahashi, K Miura - Organic letters, 2013 - ACS Publications
The Pd-catalyzed reaction between β-iodo-β-silylstyrenes and terminal alkynes in i-Pr 2 NEt gave 1,2,3,5-tetrasubstituted benzenes with complete regioselection. The use of certain …
Number of citations: 24 pubs.acs.org
DK Pandey, E Khaskin, S Pal, RR Fayzullin… - ACS …, 2022 - ACS Publications
We report an efficient semihydrogenation of terminal alkynes with H 2 , catalyzed by a modified, tetramethylated PNP pincer Fe hydride complex. The reactivity contrasts with an …
Number of citations: 3 pubs.acs.org
TH Tran, C Sumby - Synthesis, 2016 - scholar.archive.org
Boronate ester bullvalenes are now accessible in two to four operationally simple steps. This unlocks late-stage diversification through Suzuki crosscoupling reactions to give mono-, di-, …
Number of citations: 0 scholar.archive.org
PJ Smith - 2022 - ora.ox.ac.uk
Yndiamides are a uniquely capable class of doubly heteroatom-substituted alkynes which provide access to many diverse nitrogen-rich structures. This thesis describes the …
Number of citations: 3 ora.ox.ac.uk
AJ Robert, PA Joseph - Chemical Communications, 2001 - pubs.rsc.org
Alkynylboronates participate in 1,3-dipolar cycloaddition reactions with nitrile oxides to provide isoxazoleboronic esters with excellent levels of regiocontrol; additionally, these …
Number of citations: 0 pubs.rsc.org
SM Rafferty - 2020 - search.proquest.com
Constructing unique synthetic cores via simple feedstock chemicals has the potential to provide pharmaceuticals, natural products, and materials efficiently from cheap, readily available …
Number of citations: 3 search.proquest.com

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